molecular formula C11H13BrO5 B13918194 4-Bromo-3,5-bis(methoxymethoxy)benzaldehyde

4-Bromo-3,5-bis(methoxymethoxy)benzaldehyde

Cat. No.: B13918194
M. Wt: 305.12 g/mol
InChI Key: MGZPEZPAKJMGPE-UHFFFAOYSA-N
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Description

4-Bromo-3,5-bis(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C11H13BrO5 It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom and two methoxymethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,5-bis(methoxymethoxy)benzaldehyde typically involves the bromination of a suitable benzaldehyde precursor followed by the introduction of methoxymethoxy groups. One common method involves the bromination of 3,5-dimethoxybenzaldehyde using bromine or a brominating agent under controlled conditions. The resulting brominated intermediate is then treated with methoxymethyl chloride in the presence of a base to introduce the methoxymethoxy groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,5-bis(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a suitable solvent and a base to facilitate the substitution.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are commonly used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

Scientific Research Applications

4-Bromo-3,5-bis(methoxymethoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-bis(methoxymethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The bromine atom and methoxymethoxy groups influence the compound’s reactivity and binding affinity to various biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-methylbenzoic acid
  • 3,4-Bis(methoxymethoxy)-5-(bromomethyl)benzaldehyde
  • 4-Bromo-3-methylbenzonitrile

Uniqueness

4-Bromo-3,5-bis(methoxymethoxy)benzaldehyde is unique due to the presence of both bromine and methoxymethoxy groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity compared to other similar compounds. The methoxymethoxy groups provide steric hindrance and electronic effects that influence the compound’s behavior in chemical reactions and biological interactions .

Properties

Molecular Formula

C11H13BrO5

Molecular Weight

305.12 g/mol

IUPAC Name

4-bromo-3,5-bis(methoxymethoxy)benzaldehyde

InChI

InChI=1S/C11H13BrO5/c1-14-6-16-9-3-8(5-13)4-10(11(9)12)17-7-15-2/h3-5H,6-7H2,1-2H3

InChI Key

MGZPEZPAKJMGPE-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=CC(=C1Br)OCOC)C=O

Origin of Product

United States

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